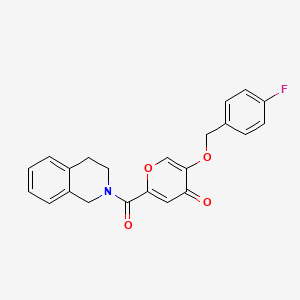

N-(2-(5-乙酰硫代吡啶-2-基)乙基)-3-氟-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . Their structures were confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

类似化合物的研究

用于 PET 研究的放射性标记拮抗剂

研究开发了用于正电子发射断层扫描 (PET) 成像的放射性标记拮抗剂,重点关注血清素能神经传递系统。例如,[18F]p-MPPF 已被用作研究血清素能神经传递的新型 5-HT1A 拮抗剂,包括化学、放射化学、动物数据、人体数据、毒性和代谢等方面 (Plenevaux 等,2000)。此类研究强调了开发新化合物以提高对健康和病理状态下神经传递过程的理解的重要性。

镇痛和抗炎作用

研究还探索了苯甲酰胺的镇痛和抗炎作用,表明某些衍生物可以表现出显着的生物活性。例如,一些苯甲酰胺已被研究其对小鼠和大鼠的作用,显示出比阿司匹林更强的镇痛作用,并显着抑制甲醛诱导的爪子肿胀 (Oskay 等,1989)。这些发现强调了将苯甲酰胺衍生物开发为药物的潜力。

缓蚀

此外,甲氧基取代的苯噻吩基苯甲酰胺衍生物已被研究其缓蚀性能,展示了苯甲酰胺衍生物在生物医学研究之外的应用的多功能性。例如,这些化合物已被证明可以有效抑制盐酸介质中的碳钢腐蚀,突出了其潜在的工业应用 (Fouda 等,2020)。

作用机制

Target of Action

The primary targets of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been found in many important synthetic drug molecules . Thiophene derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Thiophene derivatives are known to undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . These reactions can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Thiophene derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiophene derivatives may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities exhibited by thiophene derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular level.

未来方向

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

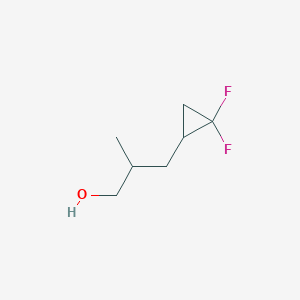

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-10(19)15-6-4-12(22-15)7-8-18-16(20)11-3-5-14(21-2)13(17)9-11/h3-6,9H,7-8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPZAKIZVRZOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2780380.png)

![3-(Pyrimidin-2-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2780382.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)

![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)

![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)

![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)